

# Technical Guide: Solubility of 3,4,5-Trichlorosyringol in Organic Solvents

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## Compound of Interest

Compound Name: 3,4,5-Trichlorosyringol

Cat. No.: B1208624

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## Introduction

**3,4,5-Trichlorosyringol**, also known as 3,4,5-trichloro-2,6-dimethoxyphenol, is a chlorinated organic compound.[1] It belongs to the family of chlorinated phenols, which are compounds that have seen use as pesticides and wood preservatives.[2][3] Understanding the solubility of such compounds is critical for a variety of applications, including environmental remediation, toxicological studies, and the development of analytical methods for its detection and quantification.

This technical guide provides a summary of the available information on the solubility of **3,4,5-Trichlorosyringol** in organic solvents. Due to a scarcity of specific quantitative data for this exact compound in publicly accessible literature, this guide also includes general solubility characteristics of the broader class of chlorinated phenols and outlines a standard experimental protocol for solubility determination.

## Physicochemical Properties of 3,4,5-Trichlorosyringol

A summary of key physicochemical properties is essential for predicting and understanding solubility behavior.

| Property          | Value                               | Source              |
|-------------------|-------------------------------------|---------------------|
| Synonyms          | 3,4,5-trichloro-2,6-dimethoxyphenol | <a href="#">[1]</a> |
| Molecular Formula | C8H7Cl3O3                           | <a href="#">[1]</a> |
| Molecular Weight  | 257.5 g/mol                         | PubChem             |
| CAS Number        | 2539-26-6                           | <a href="#">[1]</a> |

## Solubility Data

Direct quantitative solubility data for **3,4,5-Trichlorosyringol** in various organic solvents is not readily available in the cited literature. However, the general class of chlorinated phenols is described as being readily soluble in organic solvents but only slightly soluble in water.[\[2\]](#)

For comparative purposes, the table below presents solubility information for other related chlorophenol compounds. It is crucial to note that these values are for different, though structurally related, compounds and should be used only as a general indicator of potential solubility behavior.

Table 3.1: Solubility of Selected Chlorophenol Compounds in Water and Organic Solvents

| Compound              | Solvent   | Solubility       | Temperature (°C) |
|-----------------------|---|------------------|------------------|
| 3,4,5-Trichlorophenol | Water   | Slightly soluble | Not Specified    |
| Ether                 | Soluble   | Not Specified    |                  |
| 2,4-Dichlorophenol    | Water   | 4,500 ppm        | 25               |
| Organic Solvents      | Soluble in Alcohol,<br>Carbon Tetrachloride,<br>Ethyl Ether, Benzene,<br>Chloroform | Not Specified    |                  |
| 2,4,6-Trichlorophenol | Water   | 800 mg/L         | 25               |
| 2,4,5-Trichlorophenol | Water   | 1200 mg/L        | 20               |

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The solubility of phenolic compounds is influenced by factors such as the polarity of the solvent, temperature, and the pH of the medium (for aqueous solutions).[\[8\]](#)[\[9\]](#)[\[10\]](#) For organic solvents, the principle of "like dissolves like" is paramount; nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.[\[9\]](#)[\[10\]](#)

## Experimental Protocol for Solubility Determination

While specific experimental details for **3,4,5-Trichlorosyringol** are unavailable, a generalized and widely accepted methodology for determining the solubility of a solid organic compound in a solvent is the Shake-Flask Method.[\[11\]](#) This protocol can be adapted to generate reliable solubility data.

Objective: To determine the saturation solubility of **3,4,5-Trichlorosyringol** in a selected organic solvent at a specific temperature.

Materials:

- **3,4,5-Trichlorosyringol** (solid)
- Selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate)
- Glass vials or flasks with airtight seals
- Shaking incubator or isothermal water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **3,4,5-Trichlorosyringol** to a series of glass vials, ensuring that undissolved solid is clearly visible.
- Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation may be required to achieve clear separation of the solid and liquid phases.
- Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant. This must be done without disturbing the solid sediment.
- Dilution: Dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of **3,4,5-Trichlorosyringol** in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

## Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for solubility determination and the general solubility principles for organic compounds.

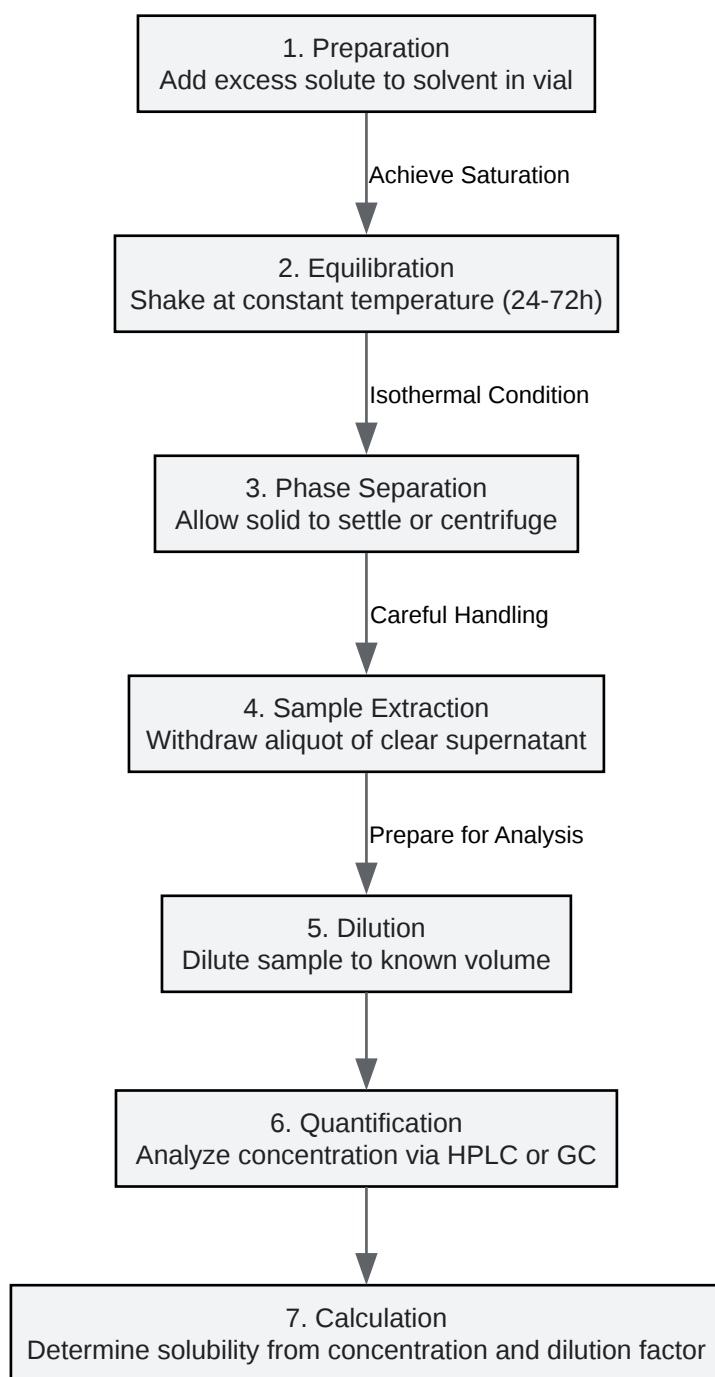


Diagram 1: Experimental Workflow for Solubility Determination

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Diagram 1: Workflow for Solubility Determination

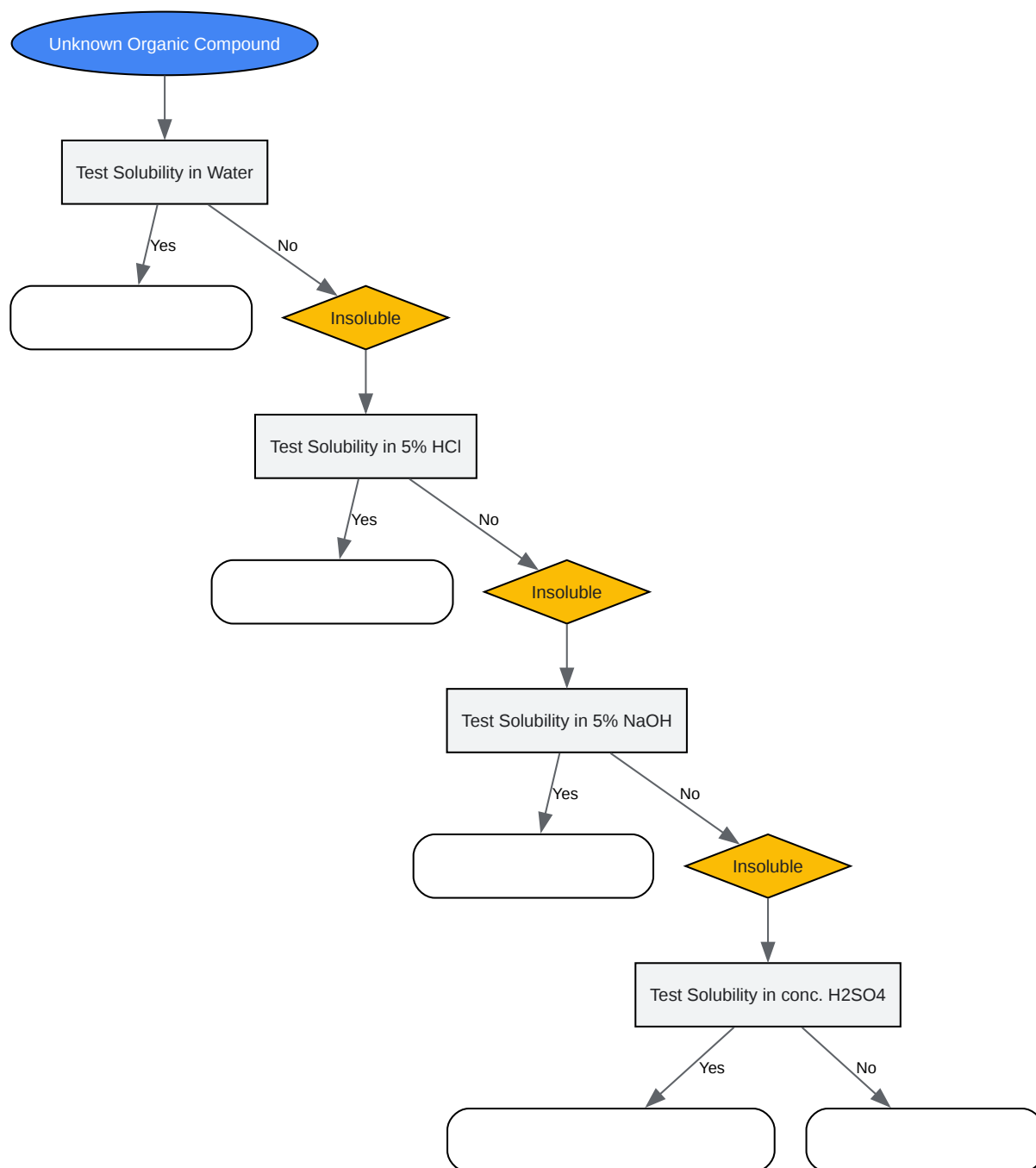


Diagram 2: Solubility Classification Logic

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Diagram 2: Solubility Classification Logic

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